3,4,5-Trifluoroanisole
Overview
Description
3,4,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its unique physicochemical properties, making it valuable in various fields of research and industry .
Mechanism of Action
Target of Action
The primary target of 3,4,5-Trifluoroanisole is the protoporphyrinogen oxidase (PPO) enzyme, specifically the Nicotiana tabacum PPO (NtPPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
This compound interacts with the NtPPO enzyme, inhibiting its activity . The introduction of 3-chloro-5-trifluoromethylpyridine and the trifluoromethoxy group in the compound is beneficial for the formation of stable interactions between the compound and NtPPO .
Biochemical Pathways
The inhibition of the NtPPO enzyme disrupts the biosynthesis of chlorophyll and heme, affecting the photosynthesis process and the production of energy in plants . This leads to the death of the plant, making this compound an effective herbicide .
Pharmacokinetics
The compound’s effectiveness as a herbicide suggests that it has good bioavailability in plants .
Result of Action
The result of this compound’s action is the inhibition of plant growth. It exhibits more than 80% inhibitory activity against several plant species, including Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, and Setaria viridis .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, in a greenhouse setting, the compound exhibited excellent herbicidal activity against Abutilon theophrasti and Amaranthus retroflexus . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroanisole can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst. This method is advantageous due to its high yield and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.
Reduction: Formation of trifluoromethoxybenzene derivatives.
Scientific Research Applications
3,4,5-Trifluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 3,4-Difluoroanisole
- 3,5-Difluoroanisole
- 4,5-Difluoroanisole
Comparison: 3,4,5-Trifluoroanisole is unique due to the presence of three fluorine atoms, which significantly alters its chemical reactivity and physical properties compared to its difluorinated counterparts. This increased fluorination enhances its stability and lipophilicity, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,2,3-trifluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMXLCSROHOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380304 | |
Record name | 3,4,5-Trifluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-17-4 | |
Record name | 1,2,3-Trifluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203245-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203245-17-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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